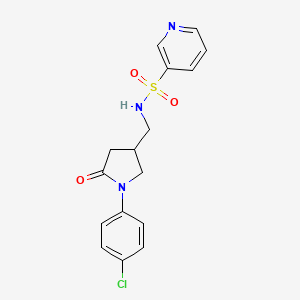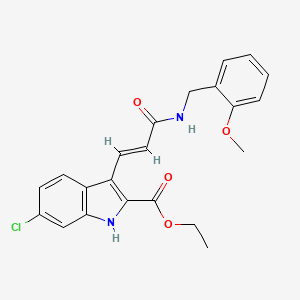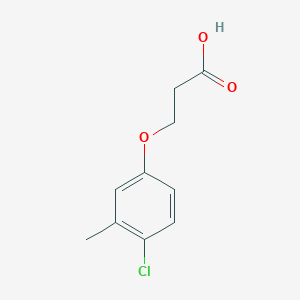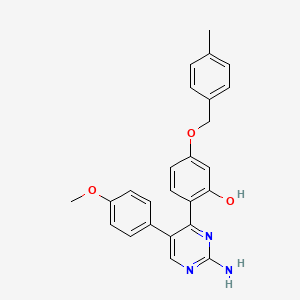
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide” is a compound that falls under the category of pyridines with a sulfonamide moiety . Pyridines with sulfonamide moieties have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .
Synthesis Analysis
The synthesis of new pyridines with sulfonamide moiety was achieved via a cooperative vinylogous anomeric-based oxidation mechanism under mild reaction conditions . The synthesis process involved the use of aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and NH4OAc, with 2 mol% of TQoxyTtriFA added as a catalyst .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridines with sulfonamide moiety involve a cooperative vinylogous anomeric-based oxidation mechanism . This process was catalyzed by a novel quinoline-based dendrimer-like ionic liquid .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21): stands out for its promising anticancer properties. It has demonstrated good activity and selectivity against leukemia, colon cancer, and melanoma cells, with average GI50 values ranging from 13.6 to 14.9 µM . Researchers continue to explore its mechanism of action and potential as a targeted therapy.
Antitumor Effects
The broader class of N1, N3-diarylsulfonylureas (DSUs), which includes compounds like LY-181984, LY-186641 (sulofenur), and LY-295501, has shown activity against various syngeneic rodent solid tumors and human tumor xenografts . Investigations into the antineoplastic effects of these compounds have led to valuable insights for cancer treatment.
Histamine H3 Receptor Antagonism
Sulfonylurea derivatives, including some pyridine-3-sulfonamides, have been studied for their interaction with histamine H3 receptors . Understanding their binding affinity and functional effects can contribute to drug development in neurological disorders.
Thromboxane A2 Receptor Antagonism
Certain sulfonylureas, including pyridine-3-sulfonamides, have been explored as thromboxane A2 receptor antagonists . These investigations aim to uncover potential cardiovascular applications and antiplatelet effects.
Antibacterial and Antifungal Properties
In preclinical studies, sulfonylurea derivatives have exhibited antibacterial and antifungal activity . Researchers have investigated their efficacy against specific pathogens, providing insights for novel therapeutic approaches.
Other Pharmacological Activities
Beyond the mentioned fields, sulfonylureas have been used as antihypoglycemic agents, diuretics, and herbicides . Their diverse pharmacological profiles continue to inspire further research.
Zukünftige Richtungen
The future directions for research on “N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)pyridine-3-sulfonamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. The use of novel catalysts and reaction mechanisms could also be investigated .
Eigenschaften
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-13-3-5-14(6-4-13)20-11-12(8-16(20)21)9-19-24(22,23)15-2-1-7-18-10-15/h1-7,10,12,19H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLWFDYOYLASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2770246.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2770247.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)
![N-(3,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2770251.png)

![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)
![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)

